4-Bromo-3-nitropyridine
Overview
Description
4-Bromo-3-nitropyridine is a chemical compound with the molecular formula C5H3BrN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the fourth position and a nitro group at the third position on the pyridine ring. It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Mechanism of Action
Target of Action
It is known that nitropyridines, a class of compounds to which 4-bromo-3-nitropyridine belongs, are often used in the synthesis of other compounds .
Mode of Action
The mode of action of this compound involves a nucleophilic substitution reaction with amines . This reaction leads to an unexpected nitro-group migration product .
Biochemical Pathways
It is known that nitropyridines can be involved in various chemical reactions, including suzuki–miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions . For instance, it can react with amines to form a nitro-group migration product .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the nitro-group migration occurs in polar aprotic solvents .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-nitropyridine plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can undergo nucleophilic substitution with amines, leading to the formation of homoconjugated products. These interactions are crucial for the synthesis of more complex molecules, which can be used in further biochemical studies .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression. By interacting with specific proteins and enzymes, this compound can modulate cellular metabolism and affect the overall function of the cell. These interactions can lead to changes in cell behavior, including alterations in growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to participate in nucleophilic substitution reactions is a key aspect of its molecular mechanism, allowing it to form new chemical bonds and modify existing ones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its function and behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitropyridine typically involves the nitration of 4-bromopyridine. One common method is the reaction of 4-bromopyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of temperature and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include 4-substituted-3-nitropyridines.
Reduction: The major product is 4-bromo-3-aminopyridine.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
4-Bromo-3-nitropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3-Bromo-4-nitropyridine: Similar structure but with the positions of the bromine and nitro groups reversed.
2-Bromo-3-nitropyridine: Bromine atom at the second position and nitro group at the third position.
4-Chloro-3-nitropyridine: Chlorine atom instead of bromine at the fourth position.
Uniqueness: 4-Bromo-3-nitropyridine is unique due to the specific positioning of the bromine and nitro groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic pathways and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-bromo-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZNAGBWCCVHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376574 | |
Record name | 4-bromo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-44-2 | |
Record name | 4-bromo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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